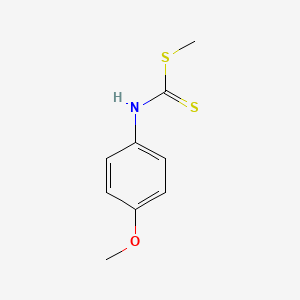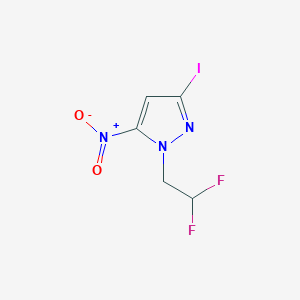![molecular formula C14H14N6 B12226777 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12226777.png)
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with 4-(pyrimidin-4-yl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the nitrile group to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The piperazine ring may play a role in binding to these targets, while the pyridine and pyrimidine rings may contribute to the overall activity of the compound .
Comparison with Similar Compounds
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine: Similar structure but with a different arrangement of the pyrimidine ring.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in different chemical reactions.
4-Phenylpiperazin-1-yl derivatives: These compounds have a phenyl group instead of a pyridine or pyrimidine ring and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness: 2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its combination of pyridine, pyrimidine, and piperazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H14N6 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H14N6/c15-10-12-1-4-17-14(9-12)20-7-5-19(6-8-20)13-2-3-16-11-18-13/h1-4,9,11H,5-8H2 |
InChI Key |
QXQSUOILYPZJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226694.png)
![2-[5-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12226699.png)

![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12226705.png)

![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12226709.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12226716.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226732.png)
![3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-on e](/img/structure/B12226740.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12226743.png)
![5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226745.png)

![2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12226766.png)
![5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12226781.png)
